Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is an organic compound with the molecular formula C10H8O3S and a molecular weight of 208.23 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate typically involves the esterification of 3-hydroxybenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-benzo[b]thiophene-2-carboxylate.
Reduction: Formation of 3-hydroxybenzo[b]thiophene-2-methanol.
Substitution: Formation of various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate
- Methyl 2-hydroxybenzo[b]thiophene-2-carboxylate
- Methyl 3-hydroxybenzo[b]thiophene-2-methanol
Uniqueness
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern on the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thiophene ring fused with a benzene derivative, characterized by the presence of hydroxyl and ester functional groups. The molecular formula is with a molecular weight of approximately 210.25 g/mol. Its melting point is reported at 107-108°C, indicating stability under standard conditions, which is essential for its application in biological studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, this compound has been found to target specific kinases involved in tumorigenesis, making it a candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to its structural features:
- Hydroxyl Group : Facilitates hydrogen bonding with biological macromolecules, enhancing interaction with enzymes and receptors.
- Ester Functionality : May undergo hydrolysis to release active metabolites that exert biological effects.
- Thiophene Ring : Contributes to the compound's overall stability and reactivity, allowing it to interact effectively with cellular targets .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range against breast and colon cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
Synthetic Approaches
Several synthetic methods have been developed for the preparation of this compound. These include microwave-assisted synthesis techniques which provide rapid access to this compound with high yields, facilitating further research into its biological applications .
Properties
IUPAC Name |
methyl 3-hydroxy-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSQDHMBDAMMNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157009 | |
Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13134-76-4 | |
Record name | Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13134-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013134764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-hydroxybenzo(b)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-hydroxybenzo[b]thiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters?
A1: The research paper [] details a novel synthetic method for producing this compound esters. This method utilizes nitro displacement reactions and offers an alternative route to obtain these compounds.
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